2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Overview
Description
2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dihydroacenaphthylene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the bromination of acenaphthylene followed by amide formation. One common method includes the reaction of 1,2-dihydroacenaphthylene with bromine to form 2-bromo-1,2-dihydroacenaphthylene. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and benzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, which is crucial in its potential antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide: Characterized by the presence of a bromine atom and a dihydroacenaphthylene moiety.
1-bromo-1,2-dihydroacenaphthylene: Lacks the benzamide group but shares the dihydroacenaphthylene and bromine features.
2-bromo-2-nitro-1,3-propanediol (Bronopol): Contains a bromine atom but differs significantly in structure and applications.
Uniqueness
This compound is unique due to its specific combination of a bromine atom, a dihydroacenaphthylene moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bromo-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-16-7-2-1-5-14(16)19(22)21-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOQACGFNCGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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